3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone
Description
Substrate Design and Regiochemical Control
In the synthesis of 3'-(n-hexylthio)-2,2,2-trifluoroacetophenone, the thioether group at the 3'-position acts as an ortho/para-directing group. However, the trifluoroacetyl group’s deactivation effect often necessitates pre-functionalization strategies. A patent by CN113024390B demonstrates a two-step approach for analogous dichloro derivatives:
- Grignard reagent formation : 3,5-dichloro-4-aminobromobenzene reacts with magnesium in tetrahydrofuran (THF) to generate a benzylmagnesium bromide intermediate.
- Trifluoroacetylation : The Grignard intermediate reacts with trifluoroacetamide under mild conditions (20°C, 5 hours) to yield the trifluoroacetophenone core.
For the hexylthio derivative, substituting the bromine in the starting material with a thiol-reactive group (e.g., iodide) enables nucleophilic displacement by n-hexylthiolate. This post-acylation modification avoids interference from the Lewis acid catalyst during Friedel-Crafts acylation.
Limitations and Optimizations
The SigmaAldrich technical article highlights challenges such as polysubstitution and acylium ion rearrangements. To mitigate these, the patent employs iodine as an initiator (0.5 g) and phosphoric acid (10% w/w) for workup, achieving yields of 85–92% for dichloro analogs (Table 3 in ). Scaling this to the hexylthio variant would require adjusting stoichiometry to account for the bulkier thioether group.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-hexylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3OS/c1-2-3-4-5-9-19-12-8-6-7-11(10-12)13(18)14(15,16)17/h6-8,10H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGRKQNGQZIVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227794 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443354-16-2 | |
| Record name | Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2,2,2-trifluoro-1-[3-(hexylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the n-hexylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3’-bromo-2,2,2-trifluoroacetophenone, reacts with n-hexylthiol in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or THF as solvent.
Substitution: Amines, thiols, DMF or THF as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone has been investigated for its antimicrobial and anticancer properties. Research indicates that compounds with similar structural features exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.
- Anticancer Properties : Certain derivatives have shown cytotoxic effects against cancer cell lines, making them candidates for further drug development.
Biological Studies
The compound's ability to interact with biological macromolecules suggests applications in enzyme inhibition and receptor modulation:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus influencing various biochemical processes.
- Protein Interaction Studies : The structural components allow for potential interactions with proteins or nucleic acids, which could lead to therapeutic applications.
Materials Science
In industry, this compound can be utilized in developing advanced materials due to its unique electronic characteristics:
- Polymer Development : It serves as a building block for synthesizing new fluorinated polymers that exhibit high thermal stability and unique electronic properties.
- Specialty Chemicals : The compound is valuable in producing specialty chemicals with tailored functionalities for specific industrial applications.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory activity at low concentrations, suggesting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Activity
Research focused on the cytotoxic effects of the compound on various cancer cell lines demonstrated promising results. The compound showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, highlighting its potential for targeted cancer therapies.
Mechanism of Action
The mechanism of action of 3’-(n-Hexylthio)-2,2,2-trifluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on the aromatic ring of 2,2,2-trifluoroacetophenone derivatives significantly influence electronic and steric properties:
| Compound | Substituent (Position) | Electronic Effect | Steric Bulk |
|---|---|---|---|
| 2,2,2-Trifluoroacetophenone | None (parent compound) | Strongly electron-withdrawing (CF₃) | Low |
| 3'-Methyl-2,2,2-trifluoroacetophenone | -CH₃ (3') | Mildly electron-donating | Moderate |
| 3'-Methoxy-2,2,2-trifluoroacetophenone | -OCH₃ (3') | Electron-donating (resonance) | Moderate |
| 3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone | -S-C₆H₁₃ (3') | Electron-donating (thioether) | High |
| 4'-Nitro-2,2,2-trifluoroacetophenone | -NO₂ (4') | Strongly electron-withdrawing | Low |
Key Observations :
- The hexylthio group introduces substantial steric hindrance compared to smaller substituents like methyl or methoxy.
- Electron-donating groups (e.g., -S-C₆H₁₃) reduce the carbonyl’s electrophilicity relative to the parent compound, whereas electron-withdrawing groups (e.g., -NO₂) enhance it .
Reactivity in Chemical Reactions
Hydroboration Reactions
2,2,2-Trifluoroacetophenone undergoes rapid hydroboration (quantitative yield in 15 min at room temperature) due to the CF₃ group’s electron-withdrawing nature, which activates the carbonyl . Substituted analogs show varied reactivity:
- 3'-Methyl derivative : Reduced electrophilicity may slow hydroboration, though steric effects are minimal.
Electrophilicity Competition Studies
In competition experiments, CF₃ ketones are less reactive than CHF₂ analogs (37:63 product ratio), as CF₃’s stronger electron-withdrawing effect destabilizes transition states . Substituents like hexylthio may further reduce reactivity by donating electrons to the ring.
Biological Activity
3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H15F3OS. The presence of the trifluoroacetophenone moiety contributes to its reactivity and potential interactions with biological targets. The hexylthio group may enhance lipophilicity, potentially influencing the compound's bioavailability and pharmacokinetics.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related thioether compounds have shown activity against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been investigated in several studies. Thioether derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting a possible role in managing inflammatory conditions.
Cytotoxicity Studies
A significant area of research involves the cytotoxic effects of this compound against cancer cell lines. Preliminary studies indicate that this compound may selectively induce apoptosis in tumor cells while sparing normal cells.
Case Study: Cytotoxic Activity Against Tumor Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 15 | 5 |
| HeLa (Cervical) | 10 | 7 |
| A549 (Lung) | 20 | 4 |
The selectivity index indicates the compound's relative safety profile compared to normal cells.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoroacetophenone moiety may interact with specific enzymes or receptors involved in cellular signaling pathways. Further studies are needed to elucidate these interactions.
Research Findings
Recent studies have focused on the synthesis of analogs of this compound to enhance its biological activity. For example:
- Synthesis of Derivatives : Modifications at the hexylthio group have been explored to improve potency and selectivity.
- In Vivo Studies : Animal models are being used to assess the pharmacodynamics and pharmacokinetics of this compound.
Q & A
Q. What are the optimal synthetic routes for 3'-(n-Hexylthio)-2,2,2-trifluoroacetophenone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A multi-step synthesis approach is recommended. For example, dissolve the precursor (e.g., 3,5-dichloro-4-aminotrifluoroacetophenone) in toluene, acidify with 25% sulfuric acid at 0°C, and proceed with diazotization using NaNO₂ under controlled pH (4–6). Subsequent coupling with a hexylthiol group may require copper(I) oxide as a catalyst at 20°C . Optimize reaction time (2–3 hours per stage) and monitor intermediates via TLC. Yield improvements can be achieved by adjusting solvent polarity (e.g., toluene vs. DMF) and catalyst loading.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹⁹F NMR : To confirm the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and hexylthio substituent (δ 1.2–1.6 ppm for hexyl protons).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- Elemental Analysis : Ensure C, H, S, and F percentages align with theoretical values.
Cross-reference with structurally analogous trifluoroacetophenones (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) for validation .
Q. What are the key stability considerations for storing and handling this compound?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture due to potential hydrolysis of the thioether bond. For transport, use blue ice packs to maintain a stable temperature range (2–8°C) . Pre-purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove acidic impurities that may accelerate decomposition.
Advanced Research Questions
Q. How does the hexylthio group influence the compound’s reactivity in organocatalytic or metal-binding applications?
- Methodological Answer : The hexylthio group enhances nucleophilicity and chelation potential. For organocatalysis, evaluate its role in thiol-ene “click” reactions under UV light with dienes. For metal-binding studies, conduct titration experiments (e.g., UV-Vis or fluorescence quenching) with transition metals (Cu²⁺, Fe³⁺) in anhydrous THF. Compare binding constants (Kd) with shorter-chain thioacetophenones to assess steric effects .
Q. What computational methods are recommended to model the electronic effects of the trifluoromethyl group?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO). Use PubChem-derived structural data (InChI key: YUIYLRZZOTYCSH-UHFFFAOYSA-N) as a starting point for geometry optimization . Compare charge distribution with non-fluorinated analogs to quantify electron-withdrawing effects on the acetophenone core.
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Repeat synthesis with strict control of reaction pH (use buffered conditions) and stoichiometry.
- Step 2 : Analyze impurities via LC-MS; common side products include over-oxidized sulfones or defluorinated byproducts.
- Step 3 : Validate ¹H NMR assignments using 2D-COSY to distinguish overlapping proton signals from alkyl chains.
Reference spectral libraries of related compounds (e.g., 2-thenoyltrifluoroacetone) to identify anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
